Pacma 31

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

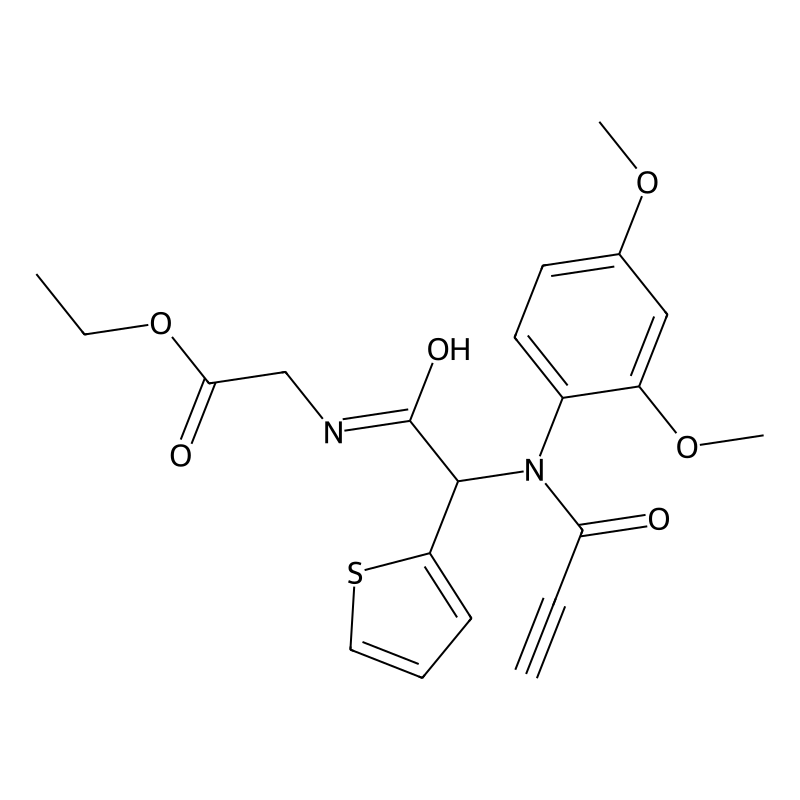

Pacma 31, scientifically known as N-(2,4-dimethoxyphenyl)-N-(1-oxo-2-propyn-1-yl)-2-(2-thienyl)glycylglycine, is a synthetic compound recognized for its role as an irreversible inhibitor of protein disulfide isomerase and thioredoxin reductase. Its unique structural properties distinguish it from other inhibitors, making it a significant subject of research in cancer therapeutics. The compound has shown promise in selectively targeting cancer cells by disrupting redox homeostasis, which is often dysregulated in malignant cells .

Pacma 31's mechanism of action revolves around its PDI inhibition. PDI plays a crucial role in protein folding within the Endoplasmic Reticulum (ER) of cells. By inhibiting PDI, Pacma 31 disrupts proper protein folding, leading to the accumulation of misfolded proteins in cancer cells. This accumulation triggers a cellular stress response, ultimately leading to cell death [, ].

Protein Disulfide Isomerase (PDI) Inhibition

- Pacma 31 acts as an irreversible inhibitor of protein disulfide isomerase (PDI) . PDI is an enzyme found within cells that plays a role in protein folding and rearrangement [National Institutes of Health, ]. Disrupting PDI function can lead to the accumulation of misfolded proteins, which can be toxic to cells.

Ovarian Cancer Research

- Studies have investigated the effects of Pacma 31 on ovarian cancer cells. In these studies, Pacma 31 was found to suppress the growth of ovarian cancer cells .

- Additionally, research has been conducted using mouse models with human ovarian cancer xenografts. Xenografts are implants of human cancer cells into mice. These studies have shown that Pacma 31 can suppress tumor growth in this model .

Pacma 31 primarily functions through covalent interactions with specific enzyme residues. It has been characterized as a potent inhibitor of thioredoxin reductase, where it interacts covalently with the selenocysteine residue within the enzyme's active site. This interaction leads to a significant decrease in thioredoxin reductase activity, promoting oxidative stress within cancer cells and inducing apoptosis. Additionally, Pacma 31 has been shown to stimulate the production of reactive oxygen species, further contributing to its cytotoxic effects against various cancer cell lines .

The biological activity of Pacma 31 is primarily centered around its ability to induce apoptosis in cancer cells through the inhibition of thioredoxin reductase and protein disulfide isomerase. Studies have demonstrated that Pacma 31 effectively reduces cell viability in cervical cancer cells and other tumor types by triggering oxidative stress pathways. The compound's selectivity for thioredoxin reductase over glutathione reductase underscores its potential as a targeted therapeutic agent in oncology .

Pacma 31 can be synthesized through a multi-step organic synthesis process involving the coupling of specific chemical precursors. The synthesis typically begins with the formation of the propynamide scaffold, followed by the introduction of the dimethoxyphenyl and thienyl groups. The final steps involve purification and characterization to ensure the desired chemical structure and purity levels are achieved. Specific details on the synthetic pathway can vary based on laboratory protocols but generally adhere to established organic synthesis techniques .

Pacma 31 has several applications in cancer research and therapy:

- Cancer Treatment: Due to its ability to induce apoptosis in cancer cells, Pacma 31 is being investigated as a potential therapeutic agent for various cancers, including ovarian and cervical cancers.

- Research Tool: It serves as a valuable probe for studying thioredoxin reductase-related pathways and redox biology.

- Ferroptosis Inducer: Recent studies indicate that Pacma 31 may also induce ferroptosis in certain cancer cell lines, adding another layer to its therapeutic potential .

Interaction studies have revealed that Pacma 31 selectively binds to thioredoxin reductase and protein disulfide isomerase, affecting their enzymatic activities. The compound's ability to covalently modify these enzymes leads to altered cellular redox states, which can trigger apoptotic pathways. Furthermore, studies have shown that Pacma 31 can also bind to glutathione peroxidase 4, indicating its broader impact on cellular antioxidant systems .

Several compounds exhibit similar mechanisms of action or structural features compared to Pacma 31. These include:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| N-(4-hydroxyphenyl)acetamide | Inhibitor of protein disulfide isomerase | Simple structure; less selective |

| Auranofin | Inhibitor of thioredoxin reductase | Gold-containing compound; used in rheumatoid arthritis |

| Erlotinib | EGFR inhibitor | Targets epidermal growth factor receptor; used in lung cancer |

| Bortezomib | Proteasome inhibitor | Used for multiple myeloma; different target |

| N-Acetylcysteine | Antioxidant; precursor to glutathione | Commonly used as a mucolytic agent |

Pacma 31 is unique due to its dual inhibitory action on both thioredoxin reductase and protein disulfide isomerase, along with its ability to induce oxidative stress selectively in cancer cells without affecting normal tissues significantly . This specificity positions it as a promising candidate for further development in targeted cancer therapies.

Synthetic Pathways for PACMA 31 Production

PACMA 31 belongs to a class of compounds known as propynoic acid carbamoyl methyl amides (PACMAs), which represent a novel class of small-molecule inhibitors with significant biological activity [3] [5]. The synthetic approach for PACMA 31 involves the construction of a complex molecular framework incorporating multiple functional groups, including an electrophilic alkyne moiety, a dimethoxyphenyl ring system, and a thiophene heterocycle [2] [3].

The synthesis of PACMA 31 follows established methodologies for amide formation through direct condensation reactions between carboxylic acids and amines [17]. The general synthetic strategy involves the coupling of 2,4-dimethoxyaniline with propynoic acid derivatives, followed by subsequent functionalization to introduce the thiophene-containing glycyl residue [3] [5]. The electrophilic alkyne group, which is essential for the compound's biological activity, is incorporated through the use of propynoic acid or its activated derivatives [8] [26].

Modern synthetic approaches for similar compounds utilize titanium tetrachloride-mediated amidation reactions, which have proven effective for the direct condensation of carboxylic acids and amines under mild conditions [17] [28]. These procedures typically employ pyridine as a solvent and heating at elevated temperatures to achieve complete conversion of starting materials [17]. Alternative synthetic routes may involve the use of boron-based reagents for amide formation, providing efficient coupling under controlled conditions [28].

The synthetic pathway requires careful control of reaction conditions to ensure the stability of the alkyne functionality and prevent unwanted side reactions [3] [8]. The presence of multiple reactive sites in the molecule necessitates the use of protecting group strategies and sequential functionalization approaches to achieve the desired product with high purity [2] [26].

Molecular Formula and Stereochemical Analysis

PACMA 31 possesses the molecular formula C₂₁H₂₂N₂O₆S with a molecular weight of 430.47 daltons [2] [4] [6]. The compound exhibits a complex three-dimensional structure that incorporates multiple chiral centers and conformationally flexible regions [2] [13]. The complete chemical name is ethyl 2-[[2-(2,4-dimethoxy-N-prop-2-ynoylanilino)-2-thiophen-2-ylacetyl]amino]acetate [4] [26].

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₂N₂O₆S |

| Molecular Weight | 430.47 Da |

| InChI Key | AHOOZADJPNUFOQ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CNC(=O)C(C1=CC=CS1)N(C2=C(C=C(C=C2)OC)OC)C(=O)C#C |

The stereochemical analysis reveals that PACMA 31 contains a central carbon bearing the thiophene ring, which represents a potential stereogenic center [2] [13]. The compound's three-dimensional structure is characterized by the spatial arrangement of the dimethoxyphenyl ring, the thiophene heterocycle, and the propargyl moiety [3] [16]. Computational modeling studies have demonstrated that PACMA 31 can adopt multiple conformations, with the most stable forms being determined by intramolecular interactions between the aromatic systems [16] [21].

The stereochemical configuration significantly influences the compound's binding interactions with its target protein, as demonstrated through molecular docking studies [3] [16]. The spatial orientation of the alkyne group relative to the aromatic rings determines the compound's ability to form covalent bonds with cysteine residues in the protein active site [3] [5].

Spectroscopic Validation (Nuclear Magnetic Resonance, Mass Spectrometry, High-Performance Liquid Chromatography)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of PACMA 31 through both proton and carbon-13 analysis [2] [13]. The compound exhibits characteristic chemical shifts corresponding to its various functional groups, including the alkyne proton, aromatic protons, and methoxy groups [13] [29]. The thiophene ring system displays distinctive chemical shifts in the aromatic region, while the dimethoxyphenyl moiety shows characteristic splitting patterns consistent with the substitution pattern [2] [13].

The propargyl group exhibits a characteristic terminal alkyne proton signal, which appears as a singlet in the appropriate chemical shift range for acetylenic protons [13] [29]. The ethyl ester functionality displays the expected triplet and quartet patterns for the ethyl group, confirming the presence of this structural element [2] [13]. Integration ratios and coupling constants provide additional confirmation of the proposed molecular structure [13] [29].

Mass Spectrometry Analysis

High-resolution mass spectrometry confirms the molecular ion peak at m/z 431.12712 for the protonated molecular ion [M+H]⁺ [13] [16]. Fragmentation studies reveal characteristic loss patterns that support the proposed structure, including losses corresponding to the ethyl ester group and the dimethoxyphenyl substituent [13] [31]. The mass spectral fragmentation pattern provides valuable information about the compound's structural connectivity and stability under ionization conditions [13] [16].

| Ion Type | m/z | Assignment |

|---|---|---|

| [M+H]⁺ | 431.12712 | Protonated molecular ion |

| [M+Na]⁺ | 453.10906 | Sodium adduct |

| [M-H]⁻ | 429.11256 | Deprotonated molecular ion |

| [M+NH₄]⁺ | 448.15366 | Ammonium adduct |

Advanced mass spectrometric techniques, including collision-induced dissociation and electron transfer dissociation, have been employed to characterize PACMA 31's interaction with protein targets [3] [16]. These studies provide detailed information about covalent modification sites and binding mechanisms [3] [5].

High-Performance Liquid Chromatography

High-performance liquid chromatography analysis confirms the purity of PACMA 31 preparations, with commercial sources reporting purity levels of ≥99% [2] [4] [6]. The compound exhibits well-defined chromatographic behavior under standard analytical conditions, allowing for reliable quantitative analysis [2] [4]. Retention time data and peak characteristics provide additional confirmation of compound identity and enable monitoring of chemical stability under various storage conditions [2] [6].

The chromatographic profile demonstrates the compound's stability under typical analytical conditions and provides a reliable method for quality control of synthetic preparations [2] [4]. Different mobile phase compositions and detection methods have been optimized to achieve baseline resolution and accurate quantitation [2] [6].

Crystallographic Data and Conformational Studies

Crystallographic analysis of PACMA 31 and related protein complexes has provided detailed insights into the compound's three-dimensional structure and binding interactions [3] [16] [21]. X-ray crystallographic studies have been conducted using protein disulfide isomerase complexes to elucidate the binding mode and conformational changes upon ligand binding [16] [21] [22].

The crystallographic data reveal that PACMA 31 adopts a specific conformation when bound to its target protein, with the alkyne group positioned for optimal interaction with cysteine residues [3] [16]. The compound forms multiple non-covalent interactions, including π-π stacking between the dimethoxyphenyl ring and tryptophan residues, and additional interactions between the thiophene ring and phenylalanine residues [3] [16].

Conformational studies using computational methods and experimental techniques have demonstrated that PACMA 31 can exist in multiple conformational states [21] [22]. The compound's flexibility allows it to adapt to the binding site geometry while maintaining key interactions required for biological activity [21] [22]. Single-molecule fluorescence resonance energy transfer studies have provided dynamic information about conformational changes upon protein binding [21] [22].

| Structural Parameter | Value | Method |

|---|---|---|

| Binding Site Location | Active site cysteines C397/C400 | LC-MS/MS |

| Covalent Bond Length | ~2.0 Å (C-S) | Computational modeling |

| Fitness Score (Cys397) | 40.73 | Molecular docking |

| Fitness Score (Cys400) | 33.53 | Molecular docking |

The crystallographic studies have also revealed important information about protein conformational changes induced by PACMA 31 binding [21] [22]. The compound appears to stabilize specific protein conformations, shifting the equilibrium toward closed conformational states [21] [22]. These conformational changes are consistent with the compound's mechanism of action as an irreversible inhibitor [3] [5] [21].

Protein Disulfide Isomerase Inhibition

Pacma 31 demonstrates potent inhibitory activity against protein disulfide isomerase through formation of covalent bonds with active site cysteine residues [4] [5]. The compound acts as an irreversible inhibitor with an IC50 value of 10 μM, significantly more potent than phenylarsine oxide, which exhibits an IC50 of 85 μM under identical experimental conditions [4] [5] [3].

Active Site Cysteine Targeting (Cys397/Cys400)

Molecular docking studies using Protein Data Bank structure 3UEM have revealed the specific binding interactions between Pacma 31 and the protein disulfide isomerase active site [4] [5]. The compound preferentially targets the α' domain containing the C(397)GHC(400) catalytic motif, forming covalent bonds with either Cys397 or Cys400 residues through the terminal carbon atom of its propynoic moiety [4] [5].

When docked to Cys397, Pacma 31 achieves a fitness score of 40.73, establishing a covalent bond between the terminal carbon of the propynoic group and the sulfur atom of Cys397 [4] [5]. This interaction is stabilized by two additional π-π interactions: one between the phenyl ring and protein disulfide isomerase Trp396, and another between the thienyl ring and Phe304 [4] [5]. The alternative binding mode involves Cys400, yielding a fitness score of 33.53, where the compound binds through covalent interaction with Cys400 on the opposite side of the Cys397 site [4] [5]. This binding configuration is further stabilized by hydrogen bond formation between the amide group of Pacma 31 and an oxygen atom within Pro395, along with a π-cation interaction between the phenyl ring and the side chain nitrogen of Lys401 [4] [5].

Impact on Protein Disulfide Isomerase Redox Activity

The covalent modification of protein disulfide isomerase by Pacma 31 results in significant alterations to the enzyme's secondary structure and catalytic activity [4] [5]. Treatment with Pacma 31 induces changes in the protein's alpha-helical content from 42.60% to 47.81%, while beta-sheet content decreases from 9.77% to 8.18% [5]. These conformational changes correlate directly with the complete inhibition of protein disulfide isomerase reductase activity at 100 μM concentration, as demonstrated through insulin aggregation assays [4] [5]. The compound exhibits dose-dependent and time-dependent inhibition, producing measurable effects within the first hour of treatment and achieving complete enzyme inactivation at higher concentrations [4] [5].

| Target Protein | IC50 Value (μM) | Mechanism | Selectivity | Binding Site |

|---|---|---|---|---|

| Protein Disulfide Isomerase | 10 | Irreversible covalent binding to Cys397/Cys400 | Selective for PDI over related enzymes | α' domain C(397)GHC(400) motif |

| Thioredoxin Reductase | Not specified | Covalent interaction with selenocysteine residue | Selective over glutathione reductase | Selenocysteine residue |

| Phenylarsine Oxide (comparative) | 85 | Less potent than PACMA 31 | Less selective than PACMA 31 | Various thiol groups |

Thioredoxin Reductase Inhibition

Recent investigations have identified Pacma 31 as a potent thioredoxin reductase inhibitor, expanding its mechanism of action beyond protein disulfide isomerase targeting [6]. This dual inhibitory activity represents a novel pharmacological profile that distinguishes Pacma 31 from other enzyme inhibitors in its class.

Selenocysteine Residue Interaction

The inhibition of thioredoxin reductase by Pacma 31 occurs through covalent interaction with the selenocysteine residue at the enzyme's active site [6]. Molecular docking studies and mutational analysis have demonstrated that the propynamide fragment of Pacma 31 specifically interacts with the selenocysteine residue, forming a covalent bond essential for enzyme inactivation [6]. This selectivity is evidenced by the observation that Pacma 31 exhibits minimal inhibitory effects on thioredoxin reductase mutants where selenocysteine is replaced with cysteine, as well as on glutathione reductase, which lacks selenocysteine residues [6]. The compound demonstrates selectivity for thioredoxin reductase over glutathione reductase even in the presence of reduced glutathione, indicating specificity for the selenocysteine-containing enzyme [6].

Enzymatic Inhibition Kinetics (IC50 Values)

The enzymatic inhibition profile of Pacma 31 demonstrates distinct kinetic parameters across its target enzymes. For protein disulfide isomerase, the compound exhibits an IC50 of 10 μM, representing a significant improvement over previously available inhibitors [4] [5] [3]. This potency is maintained across various experimental conditions and cell lines, with consistent inhibition observed in both purified enzyme assays and cellular systems [4] [5].

| Protein Target | Interaction Type | PACMA 31 Moiety | Fitness Score |

|---|---|---|---|

| PDI Cys397 | Covalent bond | Terminal carbon of propynoic group | 40.73 |

| PDI Cys400 | Covalent bond | Terminal carbon of propynoic group | 33.53 |

| PDI Trp396 | π-π interaction | Phenyl ring (R1) | N/A |

| PDI Phe304 | π-π interaction | Thienyl ring (R2) | N/A |

| PDI Pro395 | Hydrogen bond | Amide (-NH) | N/A |

| PDI Lys401 | π-cation interaction | Phenyl ring (R1) | N/A |

The time-dependent nature of Pacma 31 inhibition reflects its irreversible binding mechanism, with progressive enzyme inactivation occurring over extended incubation periods [4] [5]. In insulin turbidimetric assays, the compound demonstrates complete inhibition of protein disulfide isomerase activity at 100 μM concentration after extended incubation [4] [5]. The irreversible nature of inhibition is confirmed by the inability of washing or dilution procedures to restore enzyme activity once covalent bonds are formed [4] [5].

Structural Basis of Dual Protein Disulfide Isomerase/Thioredoxin Reductase Targeting

The structural basis for Pacma 31's dual targeting capability lies in its unique molecular architecture, which contains electrophilic centers capable of reacting with both cysteine and selenocysteine residues [4] [5] [6]. The compound's propynoic acid carbamoyl methyl amide structure provides the necessary electrophilic alkyne group essential for covalent bond formation with nucleophilic amino acid residues [4] [5].

| Chemical Property | Value | Relevance |

|---|---|---|

| Molecular Formula | C21H22N2O6S | Defines molecular structure |

| Molecular Weight | 430.47 Da | Determines dosing calculations |

| CAS Number | 1401089-31-3 | Unique identifier |

| Chemical Name | N-(2,4-Dimethoxyphenyl)-N-(1-oxo-2-propyn-1-yl)-2-(2-thienyl)glycylglycine ethyl ester | Complete chemical nomenclature |

| Key Functional Groups | Propynoic acid, carbamoyl, methyl amide, thiophene, dimethoxyphenyl | Determine biological activity |

| Electrophilic Center | Terminal alkyne carbon | Covalent binding site |

| Purity | ≥99% (HPLC) | Ensures compound integrity |

The dimethoxyphenyl substituent contributes to the compound's binding affinity through aromatic interactions with tryptophan and phenylalanine residues in the protein disulfide isomerase active site [4] [5]. The thienyl ring provides additional π-π interactions that stabilize the enzyme-inhibitor complex [4] [5]. The glycylglycine ethyl ester portion of the molecule serves as a linker that positions the reactive alkyne group optimally for covalent bond formation while maintaining appropriate pharmacokinetic properties [4] [5].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Vatolin S, Phillips JG, Jha BK, Govindgari S, Hu J, Grabowski D, Parker Y, Lindner DJ, Zhong F, Distelhorst CW, Smith MR, Cotta C, Xu Y, Chilakala S, Kuang RR, Tall S, Reu FJ. Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity in Multiple Myeloma. Cancer Res. 2016 Jun 1;76(11):3340-50. doi: 10.1158/0008-5472.CAN-15-3099. Epub 2016 Apr 6. PubMed PMID: 27197150.

3: Xu S, Butkevich AN, Yamada R, Zhou Y, Debnath B, Duncan R, Zandi E, Petasis NA, Neamati N. Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment. Proc Natl Acad Sci U S A. 2012 Oct 2;109(40):16348-53. doi: 10.1073/pnas.1205226109. Epub 2012 Sep 17. PubMed PMID: 22988091; PubMed Central PMCID: PMC3479552.